molecular formula C12H7N5O B2391722 2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile CAS No. 52197-16-7

2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile

Cat. No.: B2391722
CAS No.: 52197-16-7
M. Wt: 237.222
InChI Key: BXKKNDYWVAJCKX-NTMALXAHSA-N
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Description

This compound belongs to the ethene-dicarbonitrile family, characterized by a conjugated system with nitrile groups and an aza-substituted 2-oxoindolin-3-ylidene moiety. Its structure combines electron-withdrawing nitrile groups with a heterocyclic indolinone framework, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N'-(2-hydroxy-1H-indol-3-yl)ethanediimidoyl dicyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5O/c13-5-8(15)10(6-14)16-11-7-3-1-2-4-9(7)17-12(11)18/h1-4,15,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUWHSLQRXELBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=C(C#N)C(=N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-oxoindoline with malononitrile in the presence of a base, followed by the addition of an amine to form the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. Catalysts and automated systems are often employed to optimize the reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile exerts its effects involves interaction with various molecular targets. These include enzymes, receptors, and nucleic acids, where the compound can inhibit or activate specific pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, apoptosis, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 2-Amino-1-(1-aza-2-(2-(4-chlorophenylthio)-5-nitrophenyl)vinyl)ethene-1,2-dicarbonitrile

A closely related compound from shares the ethene-dicarbonitrile backbone but differs in substituents (4-chlorophenylthio and nitro groups vs. 2-oxoindolin-3-ylidene). Key properties include:

Property Target Compound Compound
Molecular Weight Not Reported 383.81 g/mol
XLogP3 Not Reported 3.5
Hydrogen Bond Acceptors Not Reported 7
Rotatable Bonds Not Reported 4
Topological Polar Surface Area Not Reported 157 Ų

Heterocyclic Dicarbonitriles from

Compounds 11a , 11b , and 12 feature thiazolo-pyrimidine or pyrimido-quinazoline cores with nitrile groups. Key differences include:

Table 1: Comparison of Physical and Spectral Properties
Compound Core Structure Substituents Melting Point (°C) CN IR (cm⁻¹) Yield (%)
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene 243–246 2,219 68
11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene 213–215 2,209 68
12 Pyrimido[2,1-b]quinazoline 5-Methylfuran-2-yl 268–269 2,220 57

The target compound’s nitrile groups would likely exhibit IR stretches near 2,200 cm⁻¹, consistent with these analogs. Substituents significantly influence melting points; electron-withdrawing groups (e.g., 4-cyano in 11b) reduce melting points compared to alkylated derivatives (11a) .

Indolinone Derivatives from

(E)-2-(Substituted-2-oxoindolin-3-ylidene)acetamide derivatives share the indolinone moiety but replace dicarbonitriles with acetamide groups. For example:

  • (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide : Bioactivity score = 5.795.
  • (E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide: Bioactivity score = 5.56.

The dicarbonitrile group may enhance metabolic stability compared to acetamide derivatives .

Dihydrophenanthrene and Dihydrobenzoquinoline Dicarbonitriles ()

Compounds like 3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles share the dicarbonitrile motif but feature fused aromatic systems instead of indolinone. These analogs highlight the versatility of dicarbonitriles in forming rigid, planar structures .

Biological Activity

2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile is a complex organic compound characterized by its indole derivative structure. This compound has garnered attention for its diverse biological activities, particularly in pharmaceutical and chemical research. The following sections delve into its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₇N₅O
  • Molecular Weight : 237.22 g/mol
  • CAS Number : 52197-16-7

Target and Mode of Action

The specific biological targets of this compound are still under investigation. However, it is known to participate in asymmetric 1,3-dipolar cycloaddition reactions with azomethine ylides, suggesting a role in synthesizing complex organic compounds.

Biochemical Pathways

The compound's ability to undergo cycloaddition indicates potential involvement in various biochemical pathways. Related indole derivatives have shown notable cytotoxicity against human cancer cell lines, hinting at similar properties for this compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have demonstrated significant activity against MCF-7 breast cancer cell lines:

CompoundIC₅₀ (µM)
6b125.26 ± 2.7
6i54.63 ± 1.29
6j47.73 ± 0.53
Sorafenib (control)22.35 ± 1.29

These results indicate that some derivatives possess stronger anticancer activity compared to established drugs like Sorafenib . The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells .

Other Biological Activities

Beyond anticancer effects, the compound is being explored for:

  • Antimicrobial Activity : Potential efficacy against various pathogens.
  • Antiviral Properties : Investigated for its ability to inhibit viral replication.

Case Studies and Research Findings

A study focusing on the synthesis and biological assessment of related indole derivatives reported significant findings:

  • Inhibition of VEGFR-2 : Some derivatives showed IC₅₀ values as low as 0.33 µM against VEGFR-2, indicating strong antiangiogenic properties.
  • Apoptotic Induction : Compounds increased levels of pro-apoptotic markers (Bax, caspases) while decreasing anti-apoptotic markers (Bcl-2), demonstrating a clear apoptotic pathway activation .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves condensation reactions between amino-functionalized precursors and carbonyl-containing intermediates. A general approach includes:

  • Step 1: Reacting a 2-oxoindolin-3-ylidene derivative with an aza-methyl ethene dicarbonitrile precursor under acidic conditions (e.g., acetic acid/sodium acetate mixture) at reflux temperatures (80–120°C for 2–5 hours) .
  • Step 2: Optimizing yields by adjusting stoichiometric ratios (1:1.1 molar ratio of aldehyde to amine) and using anhydrous solvents to minimize hydrolysis .
  • Step 3: Purification via recrystallization from DMF/acetic acid mixtures, achieving yields of 57–68% .

Key Considerations:

  • Monitor reaction progress using TLC or HPLC to avoid over-condensation.
  • Sodium acetate acts as a base to deprotonate intermediates and drive the reaction forward .

Basic: What spectroscopic and spectrometric techniques are essential for characterizing this compound?

Answer:
A multi-technique approach is critical:

  • IR Spectroscopy: Identify functional groups (e.g., NH stretches at 3,400–3,200 cm⁻¹, CN at ~2,220 cm⁻¹, and carbonyl at 1,700–1,650 cm⁻¹) .
  • NMR Spectroscopy:
    • ¹H NMR: Detect aromatic protons (δ 6.5–8.0 ppm), vinyl protons (δ 7.9–8.1 ppm), and NH₂ signals (δ 5.0–6.0 ppm, exchangeable with D₂O) .
    • ¹³C NMR: Confirm carbonyl carbons (δ 165–175 ppm) and nitrile carbons (δ 115–120 ppm) .
  • Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion peaks (e.g., m/z 386 [M⁺] for C₂₀H₁₀N₄O₃S analogs) and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal packing and hydrogen bonding networks using SHELXL for refinement .

Advanced: What challenges arise in determining the crystal structure of this compound, and how can hydrogen bonding patterns be analyzed?

Answer:
Challenges:

  • Twinned Crystals: Common due to flexible substituents; use SHELXD for structure solution and TWINLAWS in SHELXL for refinement .
  • Disorder: Partial occupancy of nitrile or amino groups requires constraints (ISOR/DFIX commands) .

Hydrogen Bond Analysis:

  • Graph Set Analysis: Apply Etter’s formalism to classify motifs (e.g., R₂²(8) for N–H···O/N interactions) .
  • Software Tools: Use Mercury (CCDC) to visualize networks and PLATON for validation .

Advanced: How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Answer:
Methodology:

  • Geometry Optimization: Perform DFT (B3LYP/6-311++G**) to determine ground-state structures and compare with X-ray data .
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at electron-deficient nitrile groups) .
  • NBO Analysis: Quantify hyperconjugation effects (e.g., stabilization of the aza-indolinylidene system via resonance) .

Validation:

  • Benchmark computational results against experimental IR and NMR data to ensure accuracy .

Advanced: How do structural modifications (e.g., substituents on the indolinone ring) impact physicochemical and biological properties?

Answer:
Approach:

  • Substituent Effects: Introduce electron-withdrawing groups (e.g., –NO₂, –CN) to enhance π-acceptor capacity, altering solubility and binding affinity .
  • Synthetic Modifications:
    • Replace the 2-oxoindolin-3-ylidene moiety with thiazol-4(5H)-one derivatives to study bioactivity shifts .
    • Use arylidenemalononitriles to extend conjugation and tune optical properties .

Evaluation:

  • Compare UV-Vis spectra (λmax shifts) and cytotoxicity assays to correlate structure-activity relationships .

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data during structure validation?

Answer:
Resolution Strategies:

  • Cross-Validation: Reconcile NMR/IR data with X-ray results (e.g., confirm NH tautomerism via bond lengths in SHELXL) .
  • PLATON Checks: Run ADDSYM to detect missed symmetry and ROTAX for rotational disorder .
  • Data Reproducibility: Repeat syntheses under controlled conditions to rule out polymorphic variations .

Documentation:

  • Report all discrepancies in CIF files (e.g., using VALIDATE in CheckCIF) to ensure transparency .

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